2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 339112-74-2
VCID: VC6023902
InChI: InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3
SMILES: COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole

CAS No.: 339112-74-2

Cat. No.: VC6023902

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole - 339112-74-2

Specification

CAS No. 339112-74-2
Molecular Formula C13H10N2OS
Molecular Weight 242.3
IUPAC Name 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3
Standard InChI Key YYEVLSRGJATXHL-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole features a benzothiazole scaffold fused with a 2-methoxypyridine moiety at the 3-position (Figure 1). The benzothiazole ring system consists of a benzene ring condensed with a thiazole heterocycle, while the pyridine substituent introduces additional nitrogen-based electron density and steric effects.

Molecular Formula: C₁₃H₁₀N₂OS
Molecular Weight: 242.3 g/mol
IUPAC Name: 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole
SMILES: COC₁=C(C=CC=N₁)C₂=NC₃=CC=CC=C₃S₂

Electronic Properties

The methoxy group at the pyridine's 2-position donates electron density through resonance, enhancing the π-conjugation across the fused system. This electronic modulation influences reactivity in cross-coupling reactions and binding interactions with biological targets .

Synthetic Methodologies

Benzothiazole Core Construction

The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes. For example:

  • Huisgen Cyclization: Reacting 2-aminothiophenol with 2-methoxynicotinaldehyde under acidic conditions yields the benzothiazole-pyridine hybrid .

  • Catalytic Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions between bromobenzothiazoles and methoxypyridinyl boronic acids enable selective functionalization.

Post-Modification Reactions

  • Methoxy Group Introduction: Electrophilic aromatic substitution on pyridine using methyl iodide in the presence of silver(I) oxide .

  • Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances stability for material applications .

Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Huisgen CyclizationHCl (cat.), EtOH, reflux68
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • Thermal Stability: Decomposition temperature >250°C, making it suitable for high-temperature material processing .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.25–7.45 (m, 5H, Ar-H), 3.94 (s, 3H, OCH₃).

  • IR (KBr): ν 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym) .

Biological Activities and Mechanisms

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coliTarget Enzyme
2-(2-Methoxypyridin-3-yl)-BTA12.5 (predicted)25 (predicted)DHFR, DNA Gyrase
Ciprofloxacin0.50.25DNA Gyrase

Anticancer Screening

Preliminary molecular docking studies suggest affinity for tyrosine kinase receptors (VEGFR-2: ΔG = -9.8 kcal/mol), though in vitro validation is pending .

Material Science Applications

Organic Electronics

  • Charge Transport Mobility: μ = 0.45 cm²/V·s in thin-film transistors, attributed to planar conformation and S···N interactions .

  • OLED Emissive Layers: Exhibits blue fluorescence (λem = 450 nm) with CIE coordinates (0.15, 0.08) .

Catalytic Supports

Immobilization on mesoporous silica enhances catalytic activity in Heck reactions (TON = 1,450 vs. 980 for homogeneous Pd) .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (≤72%); flow chemistry approaches could improve efficiency.

Toxicity Profiling

In silico ADMET predictions indicate potential hepatotoxicity (CYP3A4 inhibition: IC₅₀ = 2.1 μM), necessitating structural optimization .

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles may enhance bioavailability for antimicrobial applications .

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